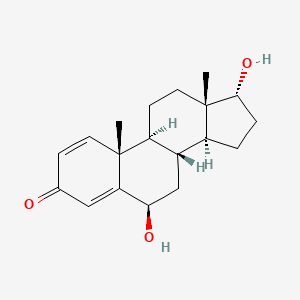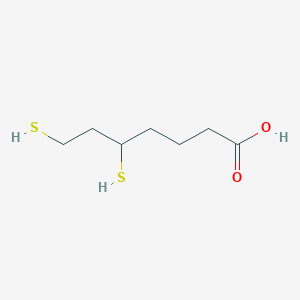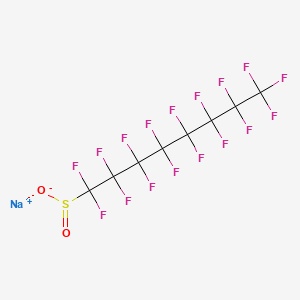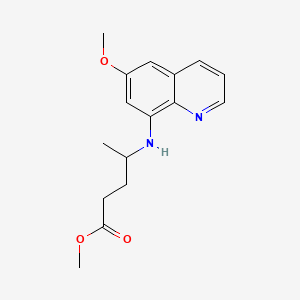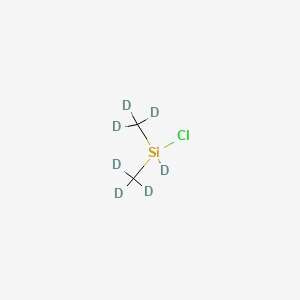
Chloro-deuterio-bis(trideuteriomethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro-deuterio-bis(trideuteriomethyl)silane is a specialized organosilicon compound characterized by the presence of deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique isotopic labeling, which makes it valuable for mechanistic studies and diagnostic applications.
準備方法
Synthetic Routes and Reaction Conditions
Chloro-deuterio-bis(trideuteriomethyl)silane can be synthesized through the deuteration of silanes using deuterium oxide (D₂O) as a deuterium source. This process is typically mediated by visible light and does not require metal catalysts, making it an efficient and environmentally friendly method . The reaction involves the photoredox-catalyzed polarity matched hydrogen atom transfer (HAT) between silanes and a thiol HAT catalyst, resulting in high deuterium incorporation and yields .
Industrial Production Methods
For industrial-scale production, continuous-flow micro-tubing reactors can be employed to enhance reaction efficiency. This method allows for the synthesis of deuterated silanes on a large scale, ensuring consistent quality and high yield .
化学反応の分析
Types of Reactions
Chloro-deuterio-bis(trideuteriomethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxygenated derivatives.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The chloro group can be substituted with other nucleophiles, such as alkoxides or amines
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like peracids, permanganate, or ozone are commonly used.
Reduction: Hydrosilanes are often used as reducing agents in the presence of catalysts like triphenylphosphine.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkoxides or amines under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding silanes and siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used
科学的研究の応用
Chloro-deuterio-bis(trideuteriomethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a probe for mechanistic studies in organic silicon chemistry and as a reagent for deuterium labeling.
Biology: Employed in the study of biological pathways and mechanisms due to its isotopic labeling.
Medicine: Utilized in diagnostic research and the development of deuterium-labeled pharmaceuticals.
Industry: Applied in the synthesis of specialized polymers and materials with unique properties.
作用機序
The mechanism by which chloro-deuterio-bis(trideuteriomethyl)silane exerts its effects involves the transfer of deuterium atoms to target molecules. This process is facilitated by the photoredox-catalyzed polarity matched hydrogen atom transfer (HAT) mechanism, which ensures efficient deuterium incorporation . The molecular targets and pathways involved include various organic substrates and functional groups that undergo deuterium exchange or incorporation.
類似化合物との比較
Similar Compounds
Chlorotrimethylsilane: A commonly used silane in organic synthesis with similar reactivity but without deuterium labeling.
Chloromethyldichloromethylsilane: Another silane compound used in organic synthesis, differing in its substitution pattern and reactivity.
Uniqueness
Chloro-deuterio-bis(trideuteriomethyl)silane is unique due to its deuterium labeling, which provides distinct advantages in mechanistic studies and diagnostic applications. The presence of deuterium atoms allows for the tracking of molecular interactions and pathways with high precision, making it a valuable tool in both research and industrial applications .
特性
分子式 |
C2H7ClSi |
|---|---|
分子量 |
101.66 g/mol |
IUPAC名 |
chloro-deuterio-bis(trideuteriomethyl)silane |
InChI |
InChI=1S/C2H7ClSi/c1-4(2)3/h4H,1-2H3/i1D3,2D3,4D |
InChIキー |
YGHUUVGIRWMJGE-UAVYNJCWSA-N |
異性体SMILES |
[2H]C([2H])([2H])[Si]([2H])(C([2H])([2H])[2H])Cl |
正規SMILES |
C[SiH](C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


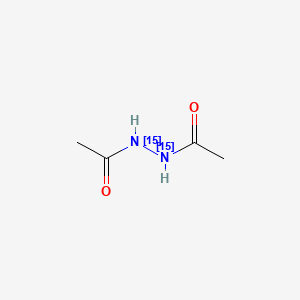
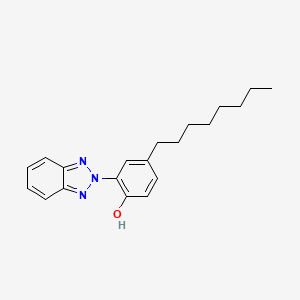
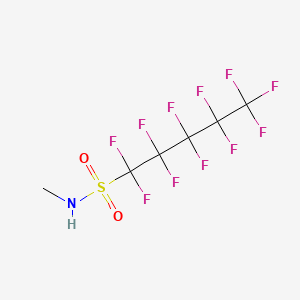
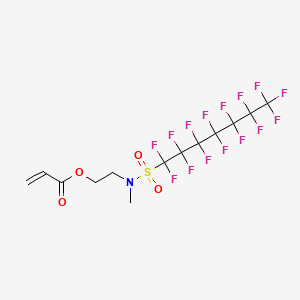
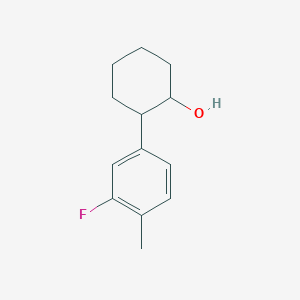
![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)
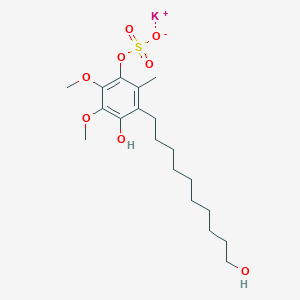
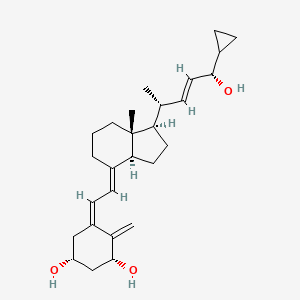
![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
